Cas no 450343-72-3 (N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-methylbutanamide)
L'N-2-(2,3-dimetilfenil)-2H,4H,6H-tieno[3,4-c]pirazol-3-il-3-metilbutanammide è un composto organico eterociclico che combina un nucleo tiofenico con un gruppo pirazolico, arricchito da sostituenti metilici per una maggiore stabilità e selettività. La sua struttura chimica unica lo rende particolarmente adatto per applicazioni nella ricerca farmaceutica, in particolare nello sviluppo di modulatori recettoriali o inibitori enzimatici. La presenza dei gruppi metilici migliora il profilo farmacocinetico, aumentando l'affinità di legame e riducendo il metabolismo epatico. Questo composto mostra potenziale nello studio di target terapeutici complessi, grazie alla sua capacità di interagire con siti idrofobici nelle proteine. La sua sintesi controllata garantisce elevata purezza e riproducibilità, essenziali per studi preclinici.
450343-72-3 structure
Product Name:N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-methylbutanamide
Numero CAS:450343-72-3
MF:C18H23N3OS
MW:329.459722757339
CID:6412799
PubChem ID:4622425
Update Time:2025-07-09
N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-methylbutanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-methylbutanamide
- 450343-72-3
- N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
- SR-01000569792-1
- AKOS016394340
- N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide
- N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
- F0541-1481
- SR-01000569792
- N-(2-(2,3-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide
- Butanamide, N-[2-(2,3-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methyl-
-
- Inchi: 1S/C18H23N3OS/c1-11(2)8-17(22)19-18-14-9-23-10-15(14)20-21(18)16-7-5-6-12(3)13(16)4/h5-7,11H,8-10H2,1-4H3,(H,19,22)
- Chiave InChI: GBFTWCMOUOSIAW-UHFFFAOYSA-N
- Sorrisi: C(NC1N(C2=CC=CC(C)=C2C)N=C2CSCC2=1)(=O)CC(C)C
Proprietà calcolate
- Massa esatta: 329.15618354g/mol
- Massa monoisotopica: 329.15618354g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 431
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 72.2Ų
Proprietà sperimentali
- Densità: 1.24±0.1 g/cm3(Predicted)
- Punto di ebollizione: 559.0±50.0 °C(Predicted)
- pka: 14.09±0.20(Predicted)
N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-methylbutanamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0541-1481-2μmol |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0541-1481-5μmol |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0541-1481-10μmol |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0541-1481-20μmol |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0541-1481-1mg |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0541-1481-2mg |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0541-1481-3mg |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0541-1481-4mg |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0541-1481-5mg |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0541-1481-10mg |
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
450343-72-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-methylbutanamide Letteratura correlata
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
450343-72-3 (N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-methylbutanamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso